molecular formula C14H13N3 B2465862 2-p-Tolyl-1H-benzoimidazol-5-ylamine CAS No. 1572-06-1

2-p-Tolyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2465862
CAS No.: 1572-06-1
M. Wt: 223.279
InChI Key: ZHKJCMPALYQWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-Tolyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with p-tolualdehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-p-Tolyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-p-Tolyl-1H-benzoimidazol-5-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-p-Tolyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their biological effects. For example, they can inhibit tubulin polymerization, which is essential for cell division, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-benzoimidazol-5-ylamine
  • 2-Methyl-1H-benzoimidazol-5-ylamine
  • 2-Chloro-1H-benzoimidazol-5-ylamine

Uniqueness

2-p-Tolyl-1H-benzoimidazol-5-ylamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-(4-methylphenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJCMPALYQWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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